molecular formula C12H4Cl2F3N3 B3036264 2-Chloro-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine CAS No. 339029-77-5

2-Chloro-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine

Cat. No.: B3036264
CAS No.: 339029-77-5
M. Wt: 318.08 g/mol
InChI Key: HGACRBIHNBVBHP-UHFFFAOYSA-N
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Description

2-Chloro-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with chloro, cyano, and a second pyridyl group. The latter pyridyl group is further substituted with chloro and trifluoromethyl groups at the 3- and 5-positions, respectively (Figure 1). This compound is structurally related to agrochemicals such as Fluazinam, a fungicide with the IUPAC name 3-Chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-α,α,α-trifluoro-2,6-dinitro-p-toluidine . Its synthesis often involves nucleophilic substitution reactions, with solvents like dichloromethane used to minimize toxicity and environmental impact .

Key structural features influencing its properties include:

  • Chloro groups: Enhance electrophilicity and stability.
  • Cyano group: Acts as a strong electron-withdrawing group, modulating electronic density.
  • Trifluoromethyl group: Imparts lipophilicity and metabolic resistance.

Properties

IUPAC Name

2-chloro-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl2F3N3/c13-9-2-8(12(15,16)17)5-19-10(9)7-1-6(3-18)11(14)20-4-7/h1-2,4-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGACRBIHNBVBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)Cl)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901164444
Record name 3,6′-Dichloro-5-(trifluoromethyl)[2,3′-bipyridine]-5′-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID901164444
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Molecular Weight

318.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339029-77-5
Record name 3,6′-Dichloro-5-(trifluoromethyl)[2,3′-bipyridine]-5′-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339029-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6′-Dichloro-5-(trifluoromethyl)[2,3′-bipyridine]-5′-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901164444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 3-chloro-5-trifluoromethyl-2-pyridyl chloride with a suitable cyano source under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridines, amines, carboxylic acids, and various coupled aromatic compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine is largely dependent on its interaction with molecular targets. The compound’s functional groups allow it to bind to specific enzymes or receptors, inhibiting their activity or altering their function. For example, the cyano group can form hydrogen bonds with active site residues, while the trifluoromethyl group enhances lipophilicity and membrane permeability .

Comparison with Similar Compounds

Research Findings and Challenges

  • Efficacy: The bipyridyl structure of the target compound may improve binding to fungal targets compared to mono-pyridine derivatives, though in vivo studies are lacking .
  • Environmental Impact : Use of dichloromethane in synthesis reduces toxicity compared to acetonitrile, aligning with green chemistry trends .
  • Challenges :
    • Stereoelectronic Effects : CF₃ vs. CCl₃ alters electron distribution and bioavailability .
    • Synthetic Complexity : Multi-step synthesis of bipyridyl derivatives increases production costs .

Biological Activity

2-Chloro-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine is a complex organic compound notable for its unique chemical structure, which includes a pyridine ring substituted with chloro, cyano, and trifluoromethyl groups. This compound has garnered attention in pharmaceutical and agrochemical research due to its potential biological activities.

  • Molecular Formula : C7_7H2_2ClF3_3N2_2
  • Molecular Weight : 206.55 g/mol
  • CAS Number : 80194-70-3

Antimicrobial Properties

Research has indicated that compounds containing pyridine rings often exhibit significant antimicrobial activity. For instance, derivatives of pyridine have been shown to possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group is known to enhance the potency of these compounds, potentially due to increased lipophilicity and bioavailability .

Table 1: Antimicrobial Activity of Pyridine Derivatives

Compound NameMIC (μg/mL) against Staphylococcus aureusMIC (μg/mL) against Escherichia coli
2-Chloro-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridineTBDTBD
Control (Ciprofloxacin)22

Note: TBD indicates that specific values for this compound's MIC are yet to be determined.

Anti-inflammatory Effects

The trifluoromethyl group has been associated with enhanced anti-inflammatory properties in several studies. Compounds with this functional group have been shown to inhibit inflammatory pathways, making them candidates for developing treatments for inflammatory diseases .

The biological activity of 2-Chloro-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory processes or microbial metabolism.
  • Receptor Modulation : It could function as a modulator of neurotransmitter receptors, particularly those linked to CNS disorders, similar to other pyridine derivatives .

Case Studies

A study published in MDPI highlighted the role of trifluoromethyl-containing compounds in enhancing drug potency by improving interactions with biological targets. This was demonstrated in drugs aimed at inhibiting serotonin uptake and modulating glutamate receptors, suggesting that the incorporation of trifluoromethyl groups can significantly alter the pharmacological profile of compounds .

Applications

The compound is being explored for various applications:

  • Pharmaceutical Development : As an intermediate in synthesizing anti-inflammatory and antimicrobial agents.
  • Agricultural Chemicals : In formulations aimed at pest control and crop protection due to its potential herbicidal properties .

Q & A

Q. How can the molecular structure of 2-chloro-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine be confirmed experimentally?

To verify the structure, employ a combination of X-ray crystallography and spectroscopic techniques :

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and substituent positions. For example, Cl⋯Cl interactions (3.278 Å) and hydrogen-bonding patterns can confirm dimerization or intermolecular associations .
  • NMR spectroscopy : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to identify chemical environments of protons and fluorine atoms. The trifluoromethyl group (-CF3\text{-CF}_3) typically shows a singlet near -60 ppm in 19F^{19}\text{F}-NMR .
  • High-resolution mass spectrometry (HRMS) : Validate the molecular formula by matching the experimental m/z with the theoretical value (e.g., C12_{12}H5_{5}Cl2_{2}F3_{3}N4_{4}).

Q. What synthetic strategies are effective for preparing this compound?

Key routes involve Suzuki-Miyaura cross-coupling and nucleophilic substitution :

  • Cross-coupling : Attach the pyridyl substituent via palladium-catalyzed coupling between a halogenated pyridine precursor and a boronic acid derivative. Optimize conditions using Pd(PPh3_3)4_4 and K2_2CO3_3 in a DMF/H2_2O solvent system at 80°C .
  • Chlorination and cyanation : Introduce chlorine and cyano groups via electrophilic substitution or metal-mediated reactions. For example, treat intermediates with POCl3_3 for chlorination and CuCN for cyanation .

Q. How can impurities or by-products be identified during synthesis?

Use HPLC-MS and GC-MS for impurity profiling:

  • Reverse-phase HPLC : Separate components using a C18 column with a gradient of acetonitrile/water. Compare retention times with standards.
  • Mass spectral libraries : Match fragmentation patterns to known by-products, such as dehalogenated or over-alkylated derivatives. For example, unintended substitution at the pyridine nitrogen may yield N-oxide derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of functionalization in this compound?

The electron-withdrawing effects of the trifluoromethyl (-CF3\text{-CF}_3) and cyano (-CN\text{-CN}) groups direct electrophilic attacks to specific positions:

  • Meta-directing effect : The -CF3\text{-CF}_3 group at the 5-position of the pyridine ring deactivates the ring, favoring substitution at the 3-position. Computational studies (DFT) can map electron density to predict reactive sites .
  • Steric hindrance : Bulky substituents (e.g., 3-chloro-5-trifluoromethylpyridyl) may limit accessibility to certain positions, as shown in kinetic studies of Suzuki couplings .

Q. How can structure-activity relationships (SAR) be explored for biological applications?

Design analog libraries and evaluate biological activity:

  • Analog synthesis : Vary substituents (e.g., replace Cl with Br or -CN\text{-CN} with -COOH\text{-COOH}) to assess impact on bioactivity.
  • In vitro assays : Test derivatives against cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays. Pyridine derivatives with -CF3\text{-CF}_3 and amino groups have shown antitumor activity via kinase inhibition .
  • Molecular docking : Model interactions with target proteins (e.g., EGFR or VEGF) using software like AutoDock Vina. Focus on hydrogen bonding with -CN\text{-CN} and hydrophobic interactions with -CF3\text{-CF}_3 .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

Address low yields and safety risks :

  • Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) to improve coupling efficiency. Ligands like XPhos may enhance turnover .
  • Solvent selection : Replace high-boiling solvents (DMF) with greener alternatives (e.g., ethanol/water mixtures) to simplify purification.
  • Thermal hazards : Monitor exothermic reactions (e.g., chlorination with POCl3_3) using calorimetry. Implement controlled addition rates and cooling systems .

Q. How does the compound interact with biological targets at the molecular level?

Combine biophysical and computational methods :

  • Surface plasmon resonance (SPR) : Measure binding affinity to proteins (e.g., kinases) in real-time.
  • Fluorescence quenching : Study interactions with DNA/RNA by monitoring changes in emission spectra.
  • Molecular dynamics simulations : Simulate ligand-protein complexes over 100 ns to identify stable binding poses and key residues (e.g., Lys or Asp) involved in interactions .

Data Contradictions and Validation

Q. How to resolve discrepancies in reported synthetic yields for similar pyridine derivatives?

  • Reproduce conditions : Test conflicting protocols (e.g., varying Pd catalysts or temperatures) under controlled settings.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates. For example, incomplete dehalogenation may explain lower yields .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine

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